molecular formula C6H3N3O2S B15210908 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- CAS No. 345631-84-7

1,3,4-Oxathiazol-2-one, 5-pyrazinyl-

Cat. No.: B15210908
CAS No.: 345631-84-7
M. Wt: 181.17 g/mol
InChI Key: MRKHBZRXPVADHR-UHFFFAOYSA-N
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Description

1,3,4-Oxathiazol-2-one, 5-pyrazinyl- is a heterocyclic compound that belongs to the oxathiazolone family. These compounds are characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The traditional synthetic route for 1,3,4-oxathiazol-2-one involves a 1,3-dipolar cycloaddition reaction. This process typically uses chlorocarbonylsulfenyl chloride and an amide as starting materials, which are heated together in an appropriate solvent such as toluene or chloroform . The reaction conditions may vary, including performing the reaction under an inert atmosphere, adding chlorocarbonylsulfenyl chloride drop-wise, and adjusting the ratio of reactants .

Industrial Production Methods

While specific industrial production methods for 1,3,4-oxathiazol-2-one, 5-pyrazinyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3,4-oxathiazol-2-one, 5-pyrazinyl- involves its ability to inhibit proteasomes. Proteasomes are responsible for degrading proteins and maintaining intracellular protein homeostasis. The compound acts as a suicide-substrate inhibitor, selectively targeting the proteasome’s active sites and preventing protein degradation . This inhibition disrupts cellular processes, leading to the accumulation of damaged proteins and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Oxathiazol-2-one, 5-pyrazinyl- is unique due to its specific substitution pattern, which enhances its electronic properties and reactivity. This makes it particularly effective as a proteasome inhibitor and a versatile intermediate in organic synthesis .

Properties

CAS No.

345631-84-7

Molecular Formula

C6H3N3O2S

Molecular Weight

181.17 g/mol

IUPAC Name

5-pyrazin-2-yl-1,3,4-oxathiazol-2-one

InChI

InChI=1S/C6H3N3O2S/c10-6-11-5(9-12-6)4-3-7-1-2-8-4/h1-3H

InChI Key

MRKHBZRXPVADHR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NSC(=O)O2

Origin of Product

United States

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